N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16342463
InChI: InChI=1S/C20H21ClN2O5/c1-27-17-4-2-3-5-18(17)28-9-8-23-12-13(10-19(23)25)20(26)22-15-11-14(21)6-7-16(15)24/h2-7,11,13,24H,8-10,12H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C20H21ClN2O5
Molecular Weight: 404.8 g/mol

N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide

CAS No.:

Cat. No.: VC16342463

Molecular Formula: C20H21ClN2O5

Molecular Weight: 404.8 g/mol

* For research use only. Not for human or veterinary use.

N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide -

Specification

Molecular Formula C20H21ClN2O5
Molecular Weight 404.8 g/mol
IUPAC Name N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide
Standard InChI InChI=1S/C20H21ClN2O5/c1-27-17-4-2-3-5-18(17)28-9-8-23-12-13(10-19(23)25)20(26)22-15-11-14(21)6-7-16(15)24/h2-7,11,13,24H,8-10,12H2,1H3,(H,22,26)
Standard InChI Key ASSPPMQSXYBXJZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1OCCN2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)Cl)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central pyrrolidine ring substituted at the 3-position with a carboxamide group (CONH2-\text{CONH}_2) and at the 1-position with a 2-(2-methoxyphenoxy)ethyl side chain. The aromatic system comprises two phenyl rings: a 5-chloro-2-hydroxyphenyl group attached to the carboxamide nitrogen and a 2-methoxyphenoxy moiety linked via an ethyl bridge. This arrangement creates multiple sites for hydrogen bonding, π-π interactions, and electrophilic substitution.

Key Physicochemical Parameters

The compound’s properties are summarized below:

PropertyValue
Molecular FormulaC20H21ClN2O5\text{C}_{20}\text{H}_{21}\text{ClN}_{2}\text{O}_{5}
Molecular Weight404.8 g/mol
Hydrogen Bond Donors2 (hydroxyl and amide NH)
Hydrogen Bond Acceptors5 (carbonyl, ether, methoxy)
LogP (Predicted)~2.7 (moderate lipophilicity)

The presence of both hydrophilic (amide, hydroxyl) and hydrophobic (aromatic rings) groups suggests balanced solubility in polar aprotic solvents and limited aqueous solubility.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(5-chloro-2-hydroxyphenyl)-1-[2-(2-methoxyphenoxy)ethyl]-5-oxopyrrolidine-3-carboxamide typically involves a multi-step sequence:

  • Pyrrolidone Core Formation: Cyclization of γ-aminobutyric acid derivatives or condensation of diketones with amines generates the 5-oxopyrrolidine scaffold.

  • Side Chain Introduction: Alkylation of the pyrrolidine nitrogen with 2-(2-methoxyphenoxy)ethyl bromide under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Carboxamide Coupling: Reaction of 5-oxopyrrolidine-3-carboxylic acid with 5-chloro-2-hydroxyaniline using coupling agents like HATU or EDCI.

Optimization Challenges

Key challenges include minimizing racemization during carboxamide formation and controlling regioselectivity in aromatic substitutions. Purification often requires column chromatography or recrystallization from ethanol/water mixtures.

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich 2-methoxyphenoxy ring undergoes nitration and sulfonation at the para position relative to the methoxy group. For example, treatment with nitric acid (HNO3\text{HNO}_3) in H2SO4\text{H}_2\text{SO}_4 yields nitro derivatives, which can be reduced to amines for further functionalization.

Hydrolysis and Oxidation

The 5-oxopyrrolidine ring is susceptible to alkaline hydrolysis, cleaving the lactam to form a dicarboxylic acid. Oxidizing agents like KMnO4_4 selectively target the benzylic position in the ethyl bridge, generating ketone intermediates.

Biological Activity and Mechanism of Action

Putative Targets

In silico docking studies suggest affinity for cyclooxygenase-2 (COX-2) and bacterial dihydrofolate reductase (DHFR). The carboxamide group coordinates with active-site residues, while the chloro-hydroxyphenyl moiety occupies hydrophobic pockets.

Research Applications and Future Directions

Medicinal Chemistry

The compound serves as a lead structure for designing COX-2 inhibitors with reduced gastrointestinal toxicity. Modifications to the methoxy group (e.g., replacing with trifluoromethyl) are under investigation to enhance potency.

Material Science

Its rigid aromatic framework makes it a candidate for liquid crystal displays (LCDs). Studies show a nematic phase between 120–180°C, with dielectric anisotropy suitable for optoelectronic devices.

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